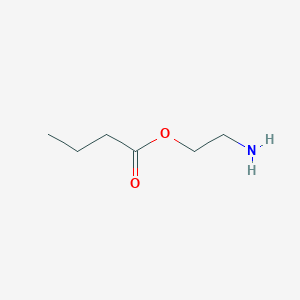
2-Aminoethyl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminoethyl butyrate is an organic compound that belongs to the class of esters. It is composed of a butyrate group attached to an aminoethyl group. The molecular formula of 2-Aminoethyl butyrate is C6H13NO2, and it has a molecular weight of 131.17 g/mol . Esters like 2-Aminoethyl butyrate are known for their pleasant odors and are often used in the fragrance and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Aminoethyl butyrate can be synthesized through the esterification reaction between butyric acid and 2-aminoethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of 2-Aminoethyl butyrate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity 2-Aminoethyl butyrate suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminoethyl butyrate undergoes several types of chemical reactions, including:
Reduction: Reduction reactions involving 2-Aminoethyl butyrate can lead to the formation of primary alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Butyric acid and 2-aminoethanol.
Reduction: Primary alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Aminoethyl butyrate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-Aminoethyl butyrate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of butyric acid and 2-aminoethanol. Butyric acid is known to modulate gene expression through the inhibition of histone deacetylases (HDACs), while 2-aminoethanol can participate in various metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl butyrate: An ester with a similar structure but without the amino group.
Methyl butyrate: Another ester with a similar structure but with a methyl group instead of an aminoethyl group.
Butyl acetate: An ester with a different alkyl group but similar ester functionality.
Uniqueness
2-Aminoethyl butyrate is unique due to the presence of both an amino group and an ester group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological processes compared to other simple esters .
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
2-aminoethyl butanoate |
InChI |
InChI=1S/C6H13NO2/c1-2-3-6(8)9-5-4-7/h2-5,7H2,1H3 |
Clé InChI |
YSWFMQGCLBXBHU-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


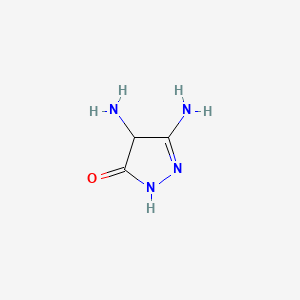
![6-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]oxan-2-one](/img/structure/B12907446.png)
![6-Chloro-N-[(3,4-dichlorophenyl)methyl]pyridazin-3-amine](/img/structure/B12907461.png)
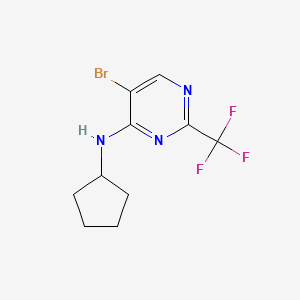

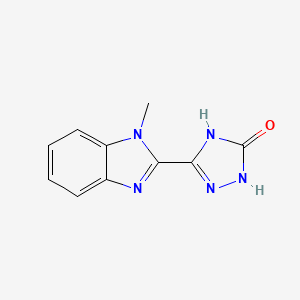
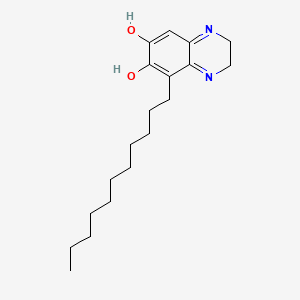
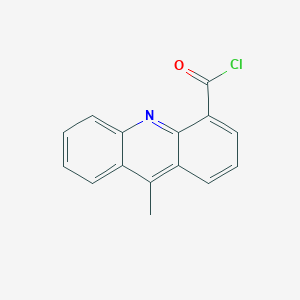
![N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B12907502.png)
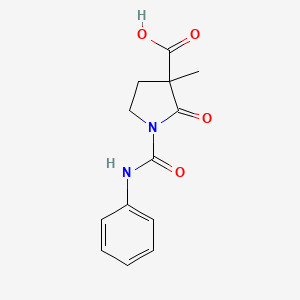
![1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde](/img/structure/B12907521.png)
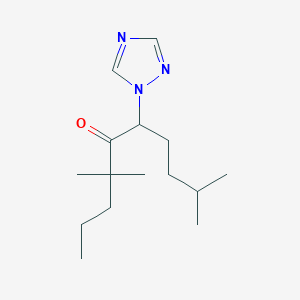
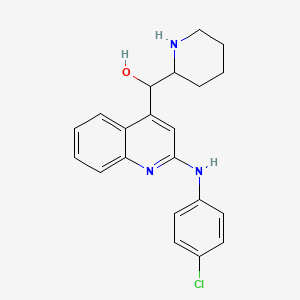
![5-(2-{Bis[4-(dimethylamino)phenyl]methylidene}hydrazinyl)-4-chloropyridazin-3(2h)-one](/img/structure/B12907543.png)
